molecular formula C21H24N4O3 B2817654 N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941981-55-1

N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2817654
CAS No.: 941981-55-1
M. Wt: 380.448
InChI Key: DIKHFCWEVSZWEO-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . It also has an ethoxyphenyl group and a cyclopentyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine ring system, along with the attached ethoxyphenyl and cyclopentyl groups . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by factors such as the presence of the pyrazolo[1,5-a]pyrazine ring system and the attached ethoxyphenyl and cyclopentyl groups .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, highlighting the effect of hydrogen bonding on self-assembly processes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in developing antioxidant agents (K. Chkirate et al., 2019).

Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions

Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were conducted for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These studies provide a foundation for the therapeutic potential of pyrazole-acetamide derivatives, excluding specific drug use or side effect considerations (M. Faheem, 2018).

Anti-Microbial Activities

Research on novel thiazole derivatives incorporating the pyrazole moiety has shown significant anti-bacterial and anti-fungal activities. This suggests the utility of such compounds in developing new antimicrobial agents, providing insights into the broader chemical family's potential applications (G. Saravanan et al., 2010).

Unexpected Synthesis and Structural Studies

Studies on the unexpected synthesis of novel 2-pyrone derivatives, including N-substituted pyrazole-acetamide compounds, reveal their structural complexities through crystal structures, Hirshfeld surface analysis, and computational studies. Such research underlines the compound's potential in material science and chemical synthesis methodologies (J. Sebhaoui et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activity and investigating its behavior in various types of chemical reactions .

Properties

IUPAC Name

N-cyclopentyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-28-17-9-7-15(8-10-17)18-13-19-21(27)24(11-12-25(19)23-18)14-20(26)22-16-5-3-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKHFCWEVSZWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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